molecular formula C12H24O5 B14405841 Ethyl 5,5-diethoxy-2-methoxypentanoate CAS No. 89709-89-7

Ethyl 5,5-diethoxy-2-methoxypentanoate

Cat. No.: B14405841
CAS No.: 89709-89-7
M. Wt: 248.32 g/mol
InChI Key: LSLGKJYNYSVRRX-UHFFFAOYSA-N
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Description

Ethyl 5,5-diethoxy-2-methoxypentanoate is a multifunctional ester featuring two ethoxy groups at the 5-position and a methoxy group at the 2-position of a pentanoate backbone. This compound’s structure suggests applications in organic synthesis, particularly as a precursor for heterocycles or as a building block in pharmaceuticals and agrochemicals. Its diethoxy groups enhance hydrolytic stability compared to simpler esters, while the methoxy substituent introduces steric and electronic effects that influence reactivity .

Properties

CAS No.

89709-89-7

Molecular Formula

C12H24O5

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 5,5-diethoxy-2-methoxypentanoate

InChI

InChI=1S/C12H24O5/c1-5-15-11(16-6-2)9-8-10(14-4)12(13)17-7-3/h10-11H,5-9H2,1-4H3

InChI Key

LSLGKJYNYSVRRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC(C(=O)OCC)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-diethoxy-2-methoxypentanoate can be synthesized through several methods. One common approach involves the esterification of 5,5-diethoxy-2-methoxypentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-diethoxy-2-methoxypentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or methanol (CH3OH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5,5-diethoxy-2-methoxypentanoic acid, while reduction could produce 5,5-diethoxy-2-methoxypentanol.

Scientific Research Applications

Ethyl 5,5-diethoxy-2-methoxypentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5,5-diethoxy-2-methoxypentanoate involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in metabolic pathways. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Comparison

Table 1: Key Structural Features of Ethyl 5,5-Diethoxy-2-Methoxypentanoate and Analogues
Compound Name Functional Groups/Substituents Molecular Formula Key Structural Differences
This compound Ester, 5,5-diethoxy, 2-methoxy C₁₂H₂₂O₅ Reference compound
2-Pentanone, 5,5-diethoxy- () Ketone, 5,5-diethoxy C₉H₁₈O₃ Ketone vs. ester; absence of methoxy group
Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate () Ester, acetyl, 5-oxo, 3,5-diphenyl C₂₁H₂₂O₄ Aromatic rings (diphenyl), acetyl group
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () Ester, ethoxycarbonyloxy, diphenyl, alkyne C₂₃H₂₂O₅ Triple bond (ynoate), diphenyl groups
Ethyl 2-(3-dimethylamino-propyl)-3-oxobutanoate () Ester, dimethylamino, ketone C₁₁H₂₁NO₃ Amino group, ketone moiety
Key Observations:
  • Functional Group Diversity: this compound’s ester and alkoxy groups contrast with analogues containing ketones (e.g., 2-Pentanone, 5,5-diethoxy-), amino groups (), or aromatic systems ().
  • Steric and Electronic Effects: The diphenyl groups in Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate introduce steric bulk and π-π interactions, which are absent in the target compound. The methoxy group in the target compound may reduce reactivity at the 2-position due to electron donation .
  • Reactivity: The alkyne in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate enables click chemistry or cycloaddition reactions, whereas the target compound’s ethoxy groups favor stability under acidic or oxidative conditions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Boiling/Melting Point Solubility Stability
This compound Not reported Likely hydrophobic High hydrolytic stability
2-Pentanone, 5,5-diethoxy- Not reported Moderate polarity Less stable than esters
Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate Solid (mp not specified) Low in water Sensitive to nucleophiles
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Crystalline (structural data in ) Low in polar solvents Stable due to aromatic groups
Key Observations:
  • Hydrophobicity: this compound’s alkoxy groups likely increase hydrophobicity compared to compounds with polar substituents (e.g., amino or carbonyl groups).
  • Crystalline Behavior: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate exhibits a rigid crystal lattice with bond angles (e.g., C9–C10–C11 = 119.85°) influenced by diphenyl and alkyne groups, whereas the target compound’s flexibility may hinder crystallization .

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